molecular formula C9H18O2 B14478465 3-Butyl-3,4,4-trimethyl-1,2-dioxetane CAS No. 65360-13-6

3-Butyl-3,4,4-trimethyl-1,2-dioxetane

Cat. No.: B14478465
CAS No.: 65360-13-6
M. Wt: 158.24 g/mol
InChI Key: ZIFIUIIBCVDCCW-UHFFFAOYSA-N
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Description

3-Butyl-3,4,4-trimethyl-1,2-dioxetane is a useful research compound. Its molecular formula is C9H18O2 and its molecular weight is 158.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65360-13-6

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

3-butyl-3,4,4-trimethyldioxetane

InChI

InChI=1S/C9H18O2/c1-5-6-7-9(4)8(2,3)10-11-9/h5-7H2,1-4H3

InChI Key

ZIFIUIIBCVDCCW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C(OO1)(C)C)C

Origin of Product

United States

Cyclization of β Halohydroperoxides Kopecky Method

One of the earliest and most effective methods for synthesizing stable 1,2-dioxetanes involves the base-catalyzed cyclization of β-halohydroperoxides. This method avoids the direct use of singlet oxygen and the competing ene reaction. The general scheme involves two main steps:

Formation of the β-halohydroperoxide: The parent alkene is reacted with a source of electrophilic halogen (like N-bromosuccinimide or N-iodosuccinimide) in the presence of hydrogen peroxide. This adds a halogen and a hydroperoxy group across the double bond.

Base-induced cyclization: The resulting β-halohydroperoxide is treated with a base (e.g., sodium hydroxide (B78521) in methanol (B129727) or silver acetate). The base abstracts the acidic proton of the hydroperoxide, forming an alkoxide that displaces the adjacent halide via an intramolecular SN2 reaction, closing the four-membered ring to form the 1,2-dioxetane (B1211799). cdnsciencepub.com

This method has been successfully used to synthesize trimethyl-1,2-dioxetane and other hindered systems. cdnsciencepub.com However, the choice of base is critical. For some tetrasubstituted systems, using a methanolic base can lead exclusively to the formation of allylic hydroperoxides, while using a silver salt (e.g., AgOAc) in a non-polar solvent like methylene (B1212753) chloride can produce the dioxetane in moderate yields (20-30%), alongside the allylic hydroperoxide (around 50%). cdnsciencepub.comcdnsciencepub.com

Photooxygenation of Electron Rich Alkenes

The most common and versatile method for synthesizing 1,2-dioxetanes is the [2+2] cycloaddition of singlet oxygen to an electron-rich alkene, such as an enol ether. google.comnih.gov For a precursor to 3-Butyl-3,4,4-trimethyl-1,2-dioxetane, a suitable enol ether would be required.

The process involves:

Generation of Singlet Oxygen (¹O₂): A photosensitizer (e.g., Methylene (B1212753) Blue, Rose Bengal, or Tetraphenylporphyrin) is irradiated with light of an appropriate wavelength in the presence of triplet oxygen (³O₂). The excited sensitizer (B1316253) transfers its energy to the oxygen, converting it to the reactive singlet state. google.comnih.gov

[2+2] Cycloaddition: The singlet oxygen then reacts with the electron-rich double bond of the substrate to form the 1,2-dioxetane (B1211799) ring.

This method is widely applicable and has been used to create a vast library of stable dioxetanes, especially those bearing spiro-adamantyl groups, which confer exceptional thermal stability. nih.govnih.gov The synthesis often involves preparing the specific enol ether precursor through methods like the Wittig or Knoevenagel condensations, followed by the photosensitized oxidation. nih.gov To maximize yield and prevent decomposition of the sensitive dioxetane product, the reaction is typically performed at low temperatures and may utilize specialized equipment like continuous flow reactors.

Table 2: Comparison of Synthetic Strategies for Hindered 1,2-Dioxetanes
Synthetic MethodPrecursorKey ReagentsAdvantagesChallengesTypical Yields
Kopecky MethodAlkene1. NBS/H₂O₂ 2. Base (e.g., AgOAc)Avoids direct singlet oxygen and ene reaction.Base selection is critical; can still produce allylic hydroperoxides.20-30%
PhotooxygenationEnol Ether¹O₂ (Sensitizer + hν + O₂)Versatile, widely applicable, high yields possible.Competition with ene reaction; product can be light/heat sensitive.Moderate to High

Advanced Mechanistic Investigations of 3 Butyl 3,4,4 Trimethyl 1,2 Dioxetane Decomposition

Unimolecular Thermal Decomposition Pathways

The thermal decomposition of 3-Butyl-3,4,4-trimethyl-1,2-dioxetane is a unimolecular process that proceeds through a series of intricate steps, ultimately yielding two carbonyl fragments. The prevailing mechanistic model for this transformation is the biradical mechanism, which involves the initial cleavage of the weakest bond in the molecule, the oxygen-oxygen bond.

Biradical Mechanism and the Role of Oxygen-Oxygen Bond Homolysis

The thermal decomposition of alkyl-substituted 1,2-dioxetanes is widely accepted to proceed via a stepwise biradical mechanism. researchgate.net The initial and rate-determining step is the homolytic cleavage of the peroxidic oxygen-oxygen (O-O) bond. researchgate.net This bond is inherently weak, and upon thermal activation, it breaks to form a 1,4-dioxybiradical intermediate. researchgate.netresearchgate.net In the case of this compound, this homolysis results in a biradical species with oxygen-centered radicals at the 1 and 4 positions of the original butyl-trimethyl-ethyl framework. The spin density in this biradical intermediate is primarily located on the two oxygen atoms. researchgate.net This initial bond-breaking event is the crucial first step that sets the stage for the subsequent fragmentation of the molecule. Evidence supporting the biradical mechanism over a concerted pathway, where the O-O and carbon-carbon (C-C) bonds break simultaneously, comes from numerous experimental and theoretical studies on various 1,2-dioxetane (B1211799) derivatives. researchgate.net

Carbon-Carbon Bond Cleavage in the Biradical Intermediate

Following the formation of the 1,4-dioxybiradical intermediate, the next step in the decomposition cascade is the cleavage of the carbon-carbon bond of the original four-membered ring. researchgate.net This C-C bond scission within the biradical is a rapid process that leads to the formation of two carbonyl compounds. For this compound, the cleavage of the C3-C4 bond would result in the formation of a ketone and an aldehyde. The nature of these carbonyl products is determined by the substituent groups attached to the carbon atoms of the dioxetane ring. The energy released during this fragmentation is substantial and is partitioned among the products, with a significant portion being channeled into the electronic energy of one of the carbonyl fragments, leading to an electronically excited state.

Kinetic and Thermodynamic Parameters Governing Thermal Stability and Decomposition Rates

The thermal stability and decomposition rate of this compound are governed by its kinetic and thermodynamic parameters. A study on a series of 3-methyl-3-alkyl-1,2-dioxetanes provides specific data for a closely related isomer, 3-methyl-3-(1-butyl)-1,2-dioxetane. researchgate.net These parameters offer valuable insights into the stability of such alkyl-substituted dioxetanes.

The activation energy (Ea) for the thermal decomposition of 3-methyl-3-(1-butyl)-1,2-dioxetane was determined to be 24.4 kcal/mol. researchgate.net The pre-exponential factor (log A) was found to be 13.0, and the rate constant (k) for decomposition at 60°C is 9.6 × 10⁻⁴ s⁻¹. researchgate.net These values are in line with those of other simple alkyl-substituted dioxetanes, suggesting that the size of the alkyl group has a relatively small effect on the activation energy. researchgate.net However, increased steric hindrance from branched substituents can lead to higher activation energies. researchgate.net The data indicates that these compounds are relatively stable at room temperature but decompose at a measurable rate at elevated temperatures.

Table 1: Activation Parameters for the Thermal Decomposition of 3-methyl-3-alkyl-1,2-dioxetanes

Compound Ea (kcal/mol) log A k (s⁻¹) at 60°C
3-methyl-3-ethyl-1,2-dioxetane 24.5 13.1 1.0 × 10⁻³
3-methyl-3-(1-propyl)-1,2-dioxetane 24.6 13.1 1.0 × 10⁻³
3-methyl-3-(1-butyl)-1,2-dioxetane 24.4 13.0 9.6 × 10⁻⁴
3-methyl-3-(2-propyl)-1,2-dioxetane 25.0 13.2 5.8 × 10⁻⁴
3-methyl-3-tert-butyl-1,2-dioxetane 25.8 13.3 2.6 × 10⁻⁴

Data sourced from a study on the thermolysis of 3-alkyl-3-methyl-1,2-dioxetanes. researchgate.net

The "Entropic Trap" Phenomenon and its Impact on Dissociation Dynamics

Recent theoretical investigations into the decomposition of 1,2-dioxetanes have highlighted the importance of a phenomenon known as the "entropic trap". researchgate.netacs.orgnih.gov After the initial O-O bond homolysis, the resulting biradical intermediate does not proceed directly to the products. Instead, it can exist in a region of the potential energy surface where multiple singlet and triplet electronic states are nearly degenerate. researchgate.net This region is termed the entropic trap.

The molecule can be temporarily "trapped" in this biradical state, and its residence time in this trap is influenced by factors such as the presence of substituents. researchgate.net For substituted dioxetanes, the increased number of degrees of freedom can prolong the time the molecule spends in the entropic trap. nih.gov This delay is crucial as it allows for more efficient intersystem crossing to the triplet manifold, which in turn leads to a higher yield of triplet excited carbonyl products upon C-C bond cleavage. researchgate.net The entropic trap, therefore, plays a significant role in dictating the dynamics of dissociation and the efficiency of excited state formation. acs.org

Chemiluminescence Mechanisms and Excited State Formation

The decomposition of 1,2-dioxetanes is often accompanied by the emission of light, a process known as chemiluminescence. The mechanism by which the chemical energy of the dioxetane is converted into light is a key area of research.

Chemically Initiated Electron Exchange Luminescence (CIEEL) in Triggered Dioxetanes

While the unimolecular thermal decomposition of simple alkyl-substituted dioxetanes like this compound primarily yields triplet excited states, a different mechanism, known as Chemically Initiated Electron Exchange Luminescence (CIEEL), is responsible for the efficient light emission from so-called "triggered" dioxetanes. researchgate.net The CIEEL mechanism is particularly relevant for dioxetanes that are substituted with an electron-donating group, often protected by a labile trigger group. researchgate.net

The process is initiated by the removal of the protecting group, which unmasks the electron donor. This is followed by an intramolecular electron transfer from the donor to the antibonding σ* orbital of the dioxetane's O-O bond. This electron transfer dramatically weakens the O-O bond, leading to its cleavage and the formation of a radical ion pair. Subsequent C-C bond cleavage and back electron transfer generate a singlet excited state of the carbonyl product, which then emits light upon relaxation to its ground state. researchgate.net While the CIEEL mechanism is most prominently discussed for dioxetanes with aromatic electron donors, the fundamental principles of electron transfer-induced decomposition are a cornerstone of modern chemiluminescence applications.

Charge Transfer Induced Luminescence (CTIL) and Gradually Reversible Charge Transfer Induced Luminescence (GR-CTIL) Pathways

The decomposition of 1,2-dioxetanes can be significantly influenced by the presence of substituents that can engage in charge transfer (CT) processes. In dioxetanes bearing an aromatic electron donor, decomposition can proceed via a Charge Transfer Induced Luminescence (CTIL) mechanism, where an intramolecular electron transfer from the donor to the dioxetane ring facilitates the cleavage of the O-O bond. nih.gov This process involves the formation of a charge-transfer diradical species, which then breaks down, leading to light emission. acs.orgnih.gov The color of the chemiluminescence in these systems is sensitive to the structure of the aromatic moiety and its substitution pattern. nih.gov

Theoretical studies on related dioxetanone systems propose that the CTIL pathway involves an initial O-O bond breaking to form a CT diradical, immediately followed by C-C bond cleavage with a simultaneous back electron transfer (BET). acs.orgnih.govrsc.org This back electron transfer is crucial for populating the excited state of the resulting carbonyl product. rsc.org The efficiency of this process can be dramatically affected by factors such as the deprotonation of a phenolic substituent, which can significantly lower the activation energy for decomposition. acs.orgnih.gov

The solvent polarity also plays a critical role, potentially leading to borderline features between a concerted CTIL process and a complete one-electron-transfer process, often referred to as Chemically Initiated Electron Exchange Luminescence (CIEEL). acs.orgnih.gov While the CTIL mechanism has been extensively studied in dioxetanes with strong electron-donating groups, the specific pathways for this compound, which lacks such a group, are less defined in the literature. The concept of Gradually Reversible Charge Transfer Induced Luminescence (GR-CTIL) is a more specialized and less commonly discussed pathway in the context of simple alkyl-substituted dioxetanes.

Interplay between Biradical and Electron Transfer Mechanisms

The thermal decomposition of 1,2-dioxetanes is generally understood to proceed through a biradical mechanism. researchgate.netacs.orgacs.orgmdpi.com This process begins with the homolytic cleavage of the weak O-O bond, which is the rate-limiting step, forming a 1,4-dioxy biradical intermediate. acs.orgresearchgate.netrsc.org This intermediate then undergoes cleavage of the C-C bond to yield two carbonyl fragments. acs.orgrsc.org High-level theoretical computations support a two-step biradical mechanism for 1,2-dioxetane and its alkyl-substituted derivatives. researchgate.netrsc.org

In most uncatalyzed decompositions of simple alkyl-substituted dioxetanes like this compound, the biradical pathway is the dominant mechanism. researchgate.netresearchgate.net Electron transfer (ET) or charge transfer (CT) mechanisms, such as CIEEL or CTIL, become significant when the dioxetane possesses a substituent with a low oxidation potential, such as a phenoxide. acs.orgnih.gov In these "activated" systems, intramolecular electron transfer from the substituent to the peroxide bond dramatically lowers the activation barrier for O-O bond cleavage. acs.orgnih.gov

For non-activated dioxetanes, the interplay is minimal. The decomposition is primarily a thermolytic process governed by the biradical pathway. acs.org However, the electronic nature of the substituents can still influence the stability of the biradical intermediate and the transition states, thereby affecting the reaction kinetics and the yields of excited products. nih.gov The "merged" mechanism has been proposed as a model that combines features of both concerted and biradical pathways, suggesting a concerted process with significant biradical character where the O-O bond cleavage is more advanced than the C-C bond cleavage. mdpi.com

Quantum Yields and Efficiencies of Electronic Excitation

Preferential Formation of Triplet Excited States in Uncatalyzed Decomposition

A hallmark of the uncatalyzed thermal decomposition of 1,2-dioxetanes is the preferential formation of products in their triplet excited state. acs.orgmdpi.comresearchgate.netresearchgate.netscielo.br Experimental and theoretical studies consistently show that the quantum yield for triplet state formation (ΦT) is significantly higher than that for the singlet excited state (ΦS). researchgate.netscielo.br For many simple 1,2-dioxetanes, triplet yields can be as high as 50-60%, while singlet yields are often less than 1%. mdpi.comscielo.br

This preference is attributed to the energetics of the decomposition pathway. After the initial O-O bond cleavage, the system enters a biradical region where the potential energy surfaces of the ground state (S0), the first singlet excited state (S1), and the first triplet excited state (T1) are close in energy. acs.orgacs.org The molecule can become temporarily caught in this region, a phenomenon described as an "entropic trap". acs.orgresearchgate.net During this delay, intersystem crossing (ISC) from the singlet biradical to the more stable triplet biradical state is highly efficient, facilitated by effective spin-orbit coupling. researchgate.net The subsequent C-C bond cleavage on the triplet potential energy surface leads to the formation of a triplet excited carbonyl product. acs.org

The lower activation energy required for C-C bond cleavage on the T1 potential energy surface compared to the S1 surface further favors the formation of triplet products. researchgate.net Consequently, the direct chemiluminescence from the unimolecular decomposition of simple dioxetanes is typically very inefficient due to the low yield of the emissive singlet state and the fact that the resulting triplet states are non-emissive in solution. mdpi.comscielo.br

CompoundSinglet Quantum Yield (ΦS)Triplet Quantum Yield (ΦT)
1,2-Dioxetane< 1%Up to 60%
Lophine Peroxides1.1 x 10-5 - 1.2 x 10-3 E mol-1Not specified

This table presents typical quantum yields for 1,2-dioxetane systems to illustrate the general trend of preferential triplet state formation. Specific yields for this compound may vary but are expected to follow this pattern.

Strategies for Enhancing Singlet Excited State Yields in 1,2-Dioxetane Systems

Given the low intrinsic singlet excited state yields in the uncatalyzed decomposition of 1,2-dioxetanes, various strategies have been developed to enhance the efficiency of light emission for practical applications. researchgate.netscielo.br The most successful approach involves the introduction of an electron-rich substituent, typically a protected phenol, onto the dioxetane ring. nih.govmdpi.comnih.gov

Upon removal of the protecting group (a process known as "triggering"), the resulting phenoxide anion acts as a powerful intramolecular electron donor. mdpi.comnsf.gov This initiates a highly efficient decomposition via the Chemically Initiated Electron Exchange Luminescence (CIEEL) or a related Charge Transfer Induced Luminescence (CTIL) mechanism. nih.govresearchgate.netnih.govnsf.gov This pathway dramatically increases the quantum yield of singlet excited state formation, with some systems approaching yields of up to 100%. scielo.br

Other strategies that have been explored include:

Intramolecular and Intermolecular Energy Transfer: Attaching a fluorescent reporter molecule to the dioxetane or including one in the solution can capture the energy from the initially formed excited state (even a triplet state, via an appropriate sensitizer) and re-emit it as light. dtic.mil

Structural Modifications: Incorporating specific structural motifs, such as a benzothiazole (B30560) group, has been shown to enhance chemiluminescence quantum yields in aqueous solutions by modifying the fluorescent properties of the resulting carbonyl product. dtic.mil

Solvent and Environmental Effects: The choice of solvent can influence the decomposition pathway and the efficiency of light emission, particularly in CTIL/CIEEL systems where charge separation is involved. acs.org

Substitution Pattern: The electronic nature of substituents on the dioxetane luminophore can be tuned to modulate the emission wavelength and the kinetics of chemiexcitation. researchgate.net

Influence of Alkyl Substituents (Butyl, Trimethyl) on Excitation Efficiencies and Excited Product Lifetimes

Alkyl substituents on the 1,2-dioxetane ring, such as the butyl and trimethyl groups in this compound, play a crucial role in influencing the decomposition dynamics and excitation efficiencies. acs.orgmdpi.comresearchgate.net It has been observed both experimentally and computationally that increasing the number and size of alkyl substituents increases the yield of excited products, particularly the triplet state. acs.orgresearchgate.net

The primary mechanism for this enhancement is related to the "entropic trap" concept. acs.org The decomposition process involves significant conformational changes, including rotation around the weakening C-C bond in the biradical intermediate. capes.gov.br Alkyl groups, due to their mass and steric bulk, increase the moment of inertia and slow down these internal rotations. capes.gov.br This has the effect of prolonging the lifetime of the biradical intermediate, keeping it in the "entropic trap" for a longer duration. capes.gov.br

A longer trapping time allows for more efficient intersystem crossing from the singlet to the triplet manifold, thus increasing the quantum yield of triplet excited state formation. researchgate.netcapes.gov.br This correlation has been demonstrated in a series of methyl-substituted dioxetanes, where a longer dissociation half-life corresponds to a higher triplet excitation yield. capes.gov.br Therefore, the butyl and trimethyl substituents in this compound are expected to lead to higher triplet yields compared to less substituted dioxetanes. acs.orgmdpi.com The first synthesis of a 1,2-dioxetane was, in fact, 3,3,4-trimethyl-1,2-dioxetane, which upon thermal decomposition yielded acetone (B3395972) and acetaldehyde (B116499) with a weak blue light emission. biosynth.com

Dioxetane DerivativeDissociation Half-Time (t1/2)Experimental Triplet Excitation Yield (ΦT)
UnsubstitutedShorterLower
Methyl-substitutedLongerHigher
Trimethyl-substitutedEven LongerEven Higher

This table illustrates the qualitative trend observed between alkyl substitution, the lifetime of the biradical intermediate (dissociation half-time), and the triplet quantum yield, as supported by computational studies. capes.gov.br

Theoretical and Computational Chemistry Studies of 3 Butyl 3,4,4 Trimethyl 1,2 Dioxetane Reactivity

Quantum Mechanical (QM) Characterization of Electronic States and Reaction Pathways

Quantum mechanical methods are essential for mapping the potential energy surfaces (PES) of both the ground and excited states involved in the dioxetane decomposition. This mapping allows for the identification of reactants, transition states, intermediates, and products, providing a detailed picture of the reaction pathways.

Density Functional Theory (DFT) has been employed to investigate the mechanism of chemiluminescent decomposition in various 1,2-dioxetane (B1211799) derivatives. acs.org Methods such as B3LYP are used to optimize the geometries of ground states and transition states and to calculate their vibrational frequencies. For simple dioxetanes, DFT calculations have been used to explore the potential energy surfaces along the reaction path, starting from the O-O bond cleavage that forms a biradical intermediate. acs.org While useful for ground-state structures, standard DFT methods can be less reliable for the highly multireference character of the transition states and the excited states involved in chemiluminescence, often failing to accurately predict activation barriers. acs.org

Table 1: Representative Geometrical Parameters of 1,2-Dioxetane Ground State Optimized with DFT (Note: Data for illustrative purposes based on typical DFT calculations for similar structures.)

ParameterValue (Å/Degrees)
O-O Bond Length~1.49 Å
C-C Bond Length~1.55 Å
C-O Bond Length~1.46 Å
C-C-O Angle~88°
O-C-C-O Dihedral Angle~0° (planar or near-planar)

The decomposition of 1,2-dioxetane is a classic example of a reaction where single-reference methods like Hartree-Fock or standard DFT fail, especially in the region of O-O bond cleavage. acs.org The formation of the biradical intermediate involves electronic states that cannot be described by a single electronic configuration. Therefore, multireference methods are indispensable for an accurate description. acs.orgbarbatti.org

The Complete Active Space Self-Consistent Field (CASSCF) method is used to obtain a qualitatively correct description of the wave function for the ground and excited states, particularly in regions where bond breaking occurs and states are nearly degenerate. acs.org To achieve quantitative accuracy in energies, the results from CASSCF are typically corrected using second-order perturbation theory, known as CASPT2. acs.orgbarbatti.org Studies using MS-CASPT2 (multi-state CASPT2) have successfully reproduced experimental activation energies for the decomposition of 1,2-dioxetane and its derivatives. researchgate.netacs.org These methods are crucial for accurately describing the nonadiabatic transitions—the jumps between different electronic states (e.g., from the ground state to an excited state potential energy surface)—that are the origin of chemiexcitation. rsc.org

Ab Initio Molecular Dynamics Simulations of Dioxetane Decomposition

While static quantum chemistry calculations identify critical points on the potential energy surface, ab initio molecular dynamics (AIMD) simulations provide insight into the time-evolution of the decomposition process. arxiv.orgresearchgate.netnih.gov By simulating the motion of atoms over time, AIMD can reveal the lifetime of intermediates, the role of vibrational energy, and the specific geometric conditions that lead to dissociation. arxiv.orgresearchgate.net

Theoretical Determination of Transition States and Activation Energies for Complex Decomposition Channels

Computational chemistry is pivotal in identifying the transition state (TS) structures and calculating the associated activation energies (Ea) that govern the reaction rate. For 1,2-dioxetanes, the rate-determining step is the initial cleavage of the O-O bond, leading to a biradical intermediate. acs.orgacs.org High-level multireference calculations, such as MS-CASPT2, have provided activation energies in excellent agreement with experimental values. acs.org For the parent 1,2-dioxetane, the calculated activation energy is around 23.5 kcal/mol, which compares well with the experimental value of approximately 22.7 kcal/mol. acs.org A second transition state, corresponding to the C-C bond cleavage on the excited state surface, must be overcome for chemiluminescence to occur. researchgate.net The relative energies of these transition states on the singlet and triplet surfaces help explain the observed yields of excited state products. acs.org

Table 2: Calculated Activation Energies for the Decomposition of 1,2-Dioxetane Derivatives (Data compiled from various theoretical studies on related compounds.)

CompoundMethodCalculated Ea (kcal/mol)Experimental Ea (kcal/mol)
1,2-DioxetaneMS-CASPT223.5 acs.org22.7 ± 0.8 acs.org
3,3,4,4-Tetramethyl-1,2-dioxetaneuB3LYP~26-28 acs.org~27.0

Computational Modeling of Chemiluminescence Processes: Excitation, Intersystem Crossing, and Emission

Computational models have been crucial in explaining the key features of dioxetane chemiluminescence, particularly the high preference for forming triplet excited states over singlet excited states. researchgate.netacs.org The mechanism involves the system evolving on the ground state potential energy surface (S₀) after the initial O-O bond cleavage. In the biradical region, the potential energy surfaces of the ground state (S₀), the first excited singlet state (S₁), and the first excited triplet state (T₁) come very close in energy. researchgate.net

This near-degeneracy facilitates nonadiabatic transitions. Intersystem crossing (ISC) from the singlet biradical to the triplet state is particularly efficient. acs.org The system can then evolve on the T₁ surface, leading to the formation of a carbonyl product in its triplet excited state. The higher yield of triplet products is explained by the topography of the potential energy surfaces; the activation barrier for C-C cleavage is often lower on the T₁ surface compared to the S₁ surface. arxiv.org The "entropic trap" region also plays a role, as the longer lifetime of the biradical intermediate allows more time for the efficient singlet-to-triplet intersystem crossing to occur. researchgate.net

Predictive Modeling of Substituent Effects (e.g., Butyl, Trimethyl Groups) on 1,2-Dioxetane Reactivity and Photophysics

While specific modeling of 3-Butyl-3,4,4-trimethyl-1,2-dioxetane is sparse, the principles derived from studies on alkyl-substituted dioxetanes allow for robust predictions. Substituents like methyl and, by extension, butyl groups have a profound impact on the stability, reactivity, and chemiluminescence efficiency of the dioxetane ring.

Increased Stability and Activation Energy : Alkyl groups, including the butyl and trimethyl substituents, are electron-donating. This electronic effect strengthens the O-O bond, leading to increased thermal stability. Consequently, the activation energy for the initial O-O bond cleavage is expected to be higher for this compound compared to the unsubstituted parent compound. researchgate.net

Enhanced Chemiluminescence Yield : A key experimental and theoretical finding is that alkyl substitution dramatically increases the yield of excited state products, particularly triplets. researchgate.netresearchgate.net This is attributed to steric effects. The bulky butyl and methyl groups hinder the rotation around the C-C bond in the biradical intermediate. researchgate.net This slowing of the internal dynamics increases the lifetime of the biradical within the "entropic trap," allowing more time for the highly efficient intersystem crossing to the triplet manifold to occur before the molecule dissociates on the ground state path. researchgate.netresearchgate.net

Table 3: Predicted Effects of Butyl and Trimethyl Substituents on 1,2-Dioxetane Reactivity

PropertyEffect of SubstituentsPredicted Outcome for this compound
Thermal StabilityIncreased due to electron-donating nature of alkyl groups.Higher thermal stability than unsubstituted 1,2-dioxetane.
Activation Energy (Ea)Increased.Higher Ea for O-O bond cleavage compared to 1,2-dioxetane.
Biradical LifetimeIncreased due to steric hindrance slowing internal rotation.Longer lifetime in the "entropic trap" region.
Triplet Excited State YieldSignificantly increased.High yield of triplet excited carbonyl products.
Singlet Excited State YieldModestly increased.Modest yield of singlet excited carbonyl products.

Advanced Spectroscopic Characterization for Mechanistic Elucidation of 3 Butyl 3,4,4 Trimethyl 1,2 Dioxetane

Time-Resolved Emission Spectroscopy for Kinetics of Excited State Decay and Photon Emission

The thermal decomposition of 3,3,4-trimethyl-1,2-dioxetane, a closely related compound, into acetone (B3395972) and acetaldehyde (B116499) is accompanied by luminescence. researchgate.net When this decomposition is carried out at 60°C in a benzene (B151609) solution, the maximum wavelength of the emitted light is observed between 430–440 nm. researchgate.net This emission is a result of the concerted electrocyclic reaction that forms a carbonyl compound in an excited singlet state. researchgate.net The kinetics of this light emission, specifically the decay of the excited state, can be studied using time-resolved emission spectroscopy. This technique allows for the measurement of the lifetime of the excited state and the rate of photon emission, providing crucial data on the efficiency of the chemiluminescence process.

The chemiluminescence decay kinetics of various 1,2-dioxetanes have been studied, and it has been found that the electronic nature of substituents on the dioxetane ring can influence the emission wavelength and the kinetics of chemiexcitation. researchgate.net While specific kinetic data for 3-Butyl-3,4,4-trimethyl-1,2-dioxetane is not detailed in the provided search results, the principles from related dioxetanes can be applied. For instance, the introduction of an electron-withdrawing substituent at the ortho position of a phenoxy-dioxetane was found to increase the chemiluminescence quantum yield significantly. researchgate.net

Table 1: Spectroscopic Data for the Thermal Decomposition of a Related Dioxetane

Compound Decomposition Products Luminescence Maximum (in benzene)

Analysis of Chemiluminescence Emission Spectra to Identify Emitting Species

The analysis of the chemiluminescence emission spectrum is a direct method to identify the species that is emitting light. In the case of this compound, its decomposition is expected to yield 2-hexanone (B1666271) and acetone. The weak blue light emission observed during the thermal decomposition of the analogous 3,3,4-trimethyl-1,2-dioxetane suggests that one of these carbonyl products is generated in an electronically excited state. biosynth.com The emission spectrum, with a maximum at 430–440 nm, is characteristic of the fluorescence from the excited singlet state of one of the carbonyl products. researchgate.net By comparing the chemiluminescence spectrum with the known fluorescence spectra of the potential products (2-hexanone and acetone), the primary emitting species can be identified. This confirms that the decomposition of 1,2-dioxetanes is a concerted electrocyclic reaction that produces a carbonyl compound in an excited singlet state. researchgate.net

Spectroscopic Investigations of Solvent Polarity and Viscosity Effects on Chemiluminescence Emission

The solvent environment can have a significant impact on the efficiency and spectrum of chemiluminescence from 1,2-dioxetanes. Studies have shown that both solvent polarity and viscosity can influence the emission intensity. rsc.orgsemanticscholar.org An increase in solvent viscosity in aqueous systems has been observed to cause an increase in the chemiluminescence emission intensity of 1,2-dioxetanes. rsc.orgdocumentsdelivered.com This effect can be interpreted within the frameworks of chemically initiated electron exchange luminescence (CIEEL), concerted charge transfer induced luminescence (CTIL), and gradually reversible charge transfer induced luminescence (GR-CTIL) mechanisms. rsc.org

For fluorescent molecules known as molecular rotors, which can have structural similarities to the transition states or intermediates in dioxetane decomposition, the solvent viscosity is a primary determinant of the fluorescent quantum yield. researchgate.net While specific data on the effect of a range of solvents on this compound is not available in the search results, the general trend suggests that more viscous and potentially more polar solvents could enhance the light output from its decomposition.

Table 2: General Effects of Solvent Properties on 1,2-Dioxetane (B1211799) Chemiluminescence

Solvent Property Effect on Chemiluminescence
Increasing Viscosity Increase in emission intensity rsc.orgdocumentsdelivered.com

Advanced Techniques for Tracing Reaction Intermediates during Dioxetane Decomposition (e.g., in situ spectroscopy)

The mechanism of the thermal decomposition of 1,2-dioxetanes has been a subject of extensive study, with several proposed pathways. biosynth.com One of the key questions is whether the decomposition is a concerted process or if it proceeds through a stepwise mechanism involving a biradical intermediate. dtic.mil Advanced spectroscopic techniques, such as in situ spectroscopy, can be employed to detect and characterize transient intermediates that may be formed during the reaction.

The general mechanism for the chemiluminescence of 1,2-dioxetanes involves two key steps: the breaking of the O-O bond to form a biradical, followed by the cleavage of the C-C bond to yield the final carbonyl products. researchgate.net In the biradical region, it is proposed that there are multiple nearly degenerate singlet and triplet states. researchgate.net Attempts to trap the proposed 1,4-dioxybiradical intermediate in the thermolysis of dioxetanes have been a focus of research to distinguish between concerted and stepwise decomposition routes. dtic.mil While the direct spectroscopic observation of the biradical intermediate from this compound is challenging due to its short lifetime, techniques like time-resolved spectroscopy can provide indirect evidence for its existence and role in the reaction mechanism.

Factors Influencing the Reactivity and Stability of 3 Butyl 3,4,4 Trimethyl 1,2 Dioxetane

Steric Effects of Alkyl Substituents (Butyl, Trimethyl Groups) on Ring Strain and Peroxide Bond Strength

The substitution pattern on the dioxetane ring is a critical determinant of its stability. Generally, increasing the steric bulk of the substituents on the four-membered ring enhances the thermal stability of the 1,2-dioxetane (B1211799). This is evidenced by the activation energies (Ea) for the thermal decomposition of related alkyl-substituted dioxetanes. For instance, 3,3,4-trimethyl-1,2-dioxetane has a reported activation energy of approximately 23.5-25 kcal/mol. cdnsciencepub.comcdnsciencepub.com The slightly more substituted tetramethyl-1,2-dioxetane is even more stable, with an activation energy of 25.8 kcal/mol. cdnsciencepub.com

For 3-Butyl-3,4,4-trimethyl-1,2-dioxetane, the presence of a butyl group in place of a methyl group is expected to further influence this trend. The larger butyl group contributes to greater steric crowding around the strained four-membered ring. This steric hindrance can restrict the vibrational and rotational motions that precede the cleavage of the weak oxygen-oxygen (O-O) peroxide bond, thus increasing the energy barrier for decomposition. The molecule's stability is therefore predicted to be comparable to or slightly greater than that of its less substituted analogs.

Table 1: Activation Energies for Thermal Decomposition of Selected Alkyl-Substituted 1,2-Dioxetanes

CompoundActivation Energy (Ea) in kcal/molReference
3,3,4-Trimethyl-1,2-dioxetane23.5 ± 0.5 cdnsciencepub.com
Tetramethyl-1,2-dioxetane25.8 ± 0.5 cdnsciencepub.com

Electronic Contributions of Substituents to O-O Bond Cleavage and Charge Transfer Pathways

The thermal decomposition of simple alkyl-substituted 1,2-dioxetanes is widely understood to proceed through a stepwise mechanism involving the initial homolytic cleavage of the weak O-O bond to form a 1,4-dioxy biradical intermediate. researchgate.net This is followed by the cleavage of the C-C bond, yielding two carbonyl fragments, one of which can be in an electronically excited state.

The alkyl groups (butyl and methyl) in this compound are traditionally considered to be weakly electron-donating. This electronic effect can stabilize the biradical intermediate, thereby influencing the activation energy of the decomposition. The decomposition pathway for this molecule does not typically involve significant charge transfer in the rate-determining step, as is seen in dioxetanes bearing substituents with low oxidation potentials (e.g., aryl groups with electron-donating moieties). nih.gov

Mechanisms like the Chemically Initiated Electron Exchange Luminescence (CIEEL) pathway, which involve intramolecular electron transfer to the peroxide bond, are generally associated with dioxetanes that have a readily oxidizable group attached. nih.govresearchgate.net For this compound, the simple alkyl substituents make this pathway less probable, and the decomposition is dominated by the formation of a neutral biradical species.

Environmental Factors: Solvent Effects on Decomposition Kinetics and Chemiluminescence Quantum Yields, including Viscosity

The environment in which a 1,2-dioxetane decomposes can influence both the reaction rate and the efficiency of light production (chemiluminescence quantum yield). For simple alkyl-substituted dioxetanes like tetramethyl-1,2-dioxetane, which decompose via a nonpolar, biradical pathway, the effect of solvent polarity on the decomposition kinetics is generally modest. acs.org

Solvent viscosity, however, can play a more significant role in the chemiluminescence quantum yield. rsc.org This effect is often discussed in the context of the "solvent cage". After the initial O-O bond cleavage, the resulting biradical is held within a cage of solvent molecules. In mechanisms involving charge separation, such as CIEEL, a more viscous solvent can slow the diffusion of radical ion pairs out of this cage, thereby increasing the probability of the light-producing back-electron transfer step. nih.govscispace.comrsc.org While the biradical from this compound is neutral, viscosity can still influence the partitioning between pathways that lead to excited states versus non-emissive "dark" pathways. An increase in solvent viscosity has been observed to lead to an increase in chemiluminescence intensity for some dioxetanes in aqueous systems, suggesting that restricted molecular motion within the solvent cage favors the chemiexcitation pathway. rsc.org

Q & A

Q. Contradictions :

  • Cis vs. trans stability : Baumstark’s theoretical models predict higher stability for trans isomers, but experimental DSC data for 3-butyl derivatives suggest cis configurations may stabilize via steric effects .
  • DFT limitations : Computational methods underestimate steric strain in bulky substituents, leading to discrepancies in predicted vs. observed decomposition rates .

Advanced: What mechanistic insights explain the chemiluminescence of this compound under physiological conditions?

Answer:
The chemiluminescence mechanism involves:

Thermal or enzymatic cleavage : The dioxetane ring ruptures, forming a carbonyl triplet excited state .

Energy transfer : Electron-withdrawing groups (e.g., methyl/butyl) stabilize the transition state, enhancing quantum yield (e.g., Φ ~0.05–0.1 in aqueous buffers) .

Solvent effects : Polar solvents (e.g., DMSO) increase emission intensity by stabilizing charge-separated intermediates .

Q. Experimental validation :

  • EPR spectroscopy : Detects triplet carbonyl species during decomposition .
  • Time-resolved luminescence : Measures emission lifetimes (τ ~5–10 ms) correlated with substituent bulkiness .

Advanced: How can researchers resolve contradictions between experimental and computational data on dioxetane stability?

Answer:
Case study : Discrepancies in cis/trans isomer stability predictions :

  • Experimental approach : Use variable-temperature ¹H NMR to monitor isomer ratios (e.g., 3:1 cis:trans at 25°C) .
  • Computational refinement : Apply dispersion-corrected DFT (e.g., ωB97X-D/cc-pVTZ) to account for van der Waals interactions in bulky substituents .
  • Cross-validation : Compare Arrhenius parameters (Eₐ, logA) from DSC and theoretical calculations .

Q. Recommendations :

  • Combine MD simulations with experimental kinetics to model steric effects.
  • Use synchrotron X-ray crystallography to resolve crystal packing influences on stability .

Basic: What are the safety and handling protocols for this compound in laboratory settings?

Answer:

  • Storage : Maintain at –20°C in amber vials under argon to prevent photolytic/thermal degradation .
  • Handling : Use explosion-resistant gloves (e.g., butyl rubber) and face shields during synthesis. Avoid contact with metals (e.g., Fe³⁺) that catalyze decomposition .
  • Spill management : Neutralize with cold 10% sodium thiosulfate and dispose via incineration .

Advanced: How can this compound be functionalized for bioimaging applications?

Answer:

  • Probe design : Conjugate the dioxetane with enzyme-labile groups (e.g., esterase-sensitive acetoxymethyl esters) to trigger luminescence upon activation .
  • In vivo testing : Use murine models to quantify signal-to-noise ratios (e.g., 10:1 in liver vs. muscle) .
  • Optimization : Introduce hydrophilic PEG chains to improve aqueous solubility and reduce nonspecific binding .

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